molecular formula C20H25N5 B3011026 N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine CAS No. 900262-73-9

N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine

Cat. No.: B3011026
CAS No.: 900262-73-9
M. Wt: 335.455
InChI Key: NCUBKIQDCARTNU-UHFFFAOYSA-N
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Description

N',N'-Dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with methyl, phenyl, and prop-2-enyl groups at positions 5, 3, and 6, respectively. The ethane-1,2-diamine moiety at position 7 features dimethyl substitution on the terminal nitrogen.

Properties

IUPAC Name

N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-5-9-17-15(2)23-20-18(16-10-7-6-8-11-16)14-22-25(20)19(17)21-12-13-24(3)4/h5-8,10-11,14,21H,1,9,12-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUBKIQDCARTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCCN(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenyl and prop-2-enyl groups. The final step involves the dimethylation of the ethane-1,2-diamine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential as a pharmacological agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The pyrazolo[1,5-a]pyrimidine core distinguishes this compound from related scaffolds like pyrido[2,3-d]pyrimidines () or triazine-diamines (–5). Key comparisons include:

Compound Core Structure Position 6 Substituent Position 7 Substituent Key Functional Groups
Target Compound Pyrazolo[1,5-a]pyrimidine Prop-2-enyl N',N'-dimethyl-ethane-1,2-diamine Allyl, dimethylamine
3-[(5-Methyl-6-nitrotetrazolo[1,5-a]pyrimidin-7-yl)-amino]propanol (9d) Azolo[1,5-a]pyrimidine Nitro 3-Aminopropanol Nitro, hydroxyl
N-[2-(4-Chlorophenyl)ethyl]-5-methyl-6-nitrotetrazolo-[1,5-a]pyrimidin-7-amine (9f) Azolo[1,5-a]pyrimidine Nitro 4-Chlorophenethylamine Nitro, chlorophenyl
N’-Benzylidene-1,3-dimethylpyrido[2,3-d]pyrimidine-5-carbohydrazide (5a) Pyrido[2,3-d]pyrimidine N/A Benzylidene carbohydrazide Arylidene, carbonyl

Key Observations :

Comparison with Triazine-Diamine Pesticides (–5)

While structurally distinct (triazine vs. pyrazolopyrimidine cores), triazine-diamines like atrazine and terbutryn share ethane-diamine substituents. For example:

  • Atrazine : Features a chloro-triazine core with ethyl and isopropyl amines. The dimethyl groups in the target compound may reduce soil adsorption compared to atrazine’s ethyl/isopropyl chains, which are critical for herbicidal activity .
  • Steric Effects : The target’s N',N'-dimethyl group creates a compact structure, contrasting with the elongated alkyl chains in pesticidal triazines.

Biological Activity

N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is a synthetic compound with potential therapeutic applications, particularly as an inhibitor of specific kinases involved in cancer and other diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity against various kinases. The general structure can be represented as follows:

C21H26N6\text{C}_{21}\text{H}_{26}\text{N}_6

This structure includes a dimethylamino group and a prop-2-enyl side chain that contribute to its pharmacological properties.

Research indicates that compounds with a similar pyrazolo[1,5-a]pyrimidine structure act primarily as kinase inhibitors . Specifically, they target proteins such as Pim-1 and Flt-3, which play crucial roles in cell proliferation and survival pathways. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Findings from Research Studies

  • Pim-1 Inhibition : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines significantly inhibit Pim-1 kinase activity. For instance, a study demonstrated that certain compounds achieved over 98% inhibition of Pim-1 at concentrations around 1 μM .
  • Selectivity Profile : The selectivity of these compounds for Pim-1 over other kinases was notable. A selectivity score (S(50)) of 0.14 was reported for one derivative, indicating strong preferential inhibition .
  • Cell-Based Assays : In cellular models, the compound exhibited potent effects on BAD protein phosphorylation, which is critical for cell survival signaling pathways. The suppression of this phosphorylation was observed at submicromolar concentrations .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Target Outcome Concentration
Kinase InhibitionPim-1>98% inhibition1 μM
Colony FormationCancer CellsReduced colony formation1 μM
Phosphorylation AssayBAD ProteinSuppressed phosphorylationSubmicromolar

Case Studies and Clinical Relevance

The development of pyrazolo[1,5-a]pyrimidine derivatives has been linked to promising therapeutic strategies in oncology:

  • Case Study 1 : A derivative demonstrated significant efficacy in reducing tumor size in xenograft models by targeting the Pim-1 pathway .
  • Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in leukemia cell lines through Flt-3 inhibition, suggesting its potential use in treating acute lymphoblastic leukemia .

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